2-(5-Fluoro-2-methylphenyl)pyrrole
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Overview
Description
2-(5-Fluoro-2-methylphenyl)pyrrole is a fluorinated pyrrole derivative. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-methylphenyl)pyrrole typically involves the fluorination of pyrrole derivatives. One common method is the electrophilic fluorination of N-methylpyrrole using elemental fluorine or xenon difluoride under controlled conditions to achieve regioselective fluorination . Another approach involves the use of platinum and carbon catalysts in a high-pressure autoclave, followed by hydrogenation and purification steps .
Industrial Production Methods
Industrial production of fluorinated pyrroles often employs scalable methods such as catalytic hydrogenation and fluorination using environmentally benign reagents. These methods ensure high yields and purity of the final product, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-methylphenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Lithium diisopropylamide (LDA), Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce various functionalized pyrroles .
Scientific Research Applications
2-(5-Fluoro-2-methylphenyl)pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of agrochemicals, such as broad-spectrum insecticides.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-methylphenyl)pyrrole involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The fluorine atom enhances the compound’s binding affinity and metabolic stability, making it more effective in its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyrrole: Another fluorinated pyrrole with similar chemical properties but different biological activities.
3-Fluoropyrrole: Similar in structure but with the fluorine atom at a different position, leading to different reactivity and applications.
Uniqueness
2-(5-Fluoro-2-methylphenyl)pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methyl group on the phenyl ring enhances its stability and reactivity compared to other fluorinated pyrroles .
Properties
Molecular Formula |
C11H10FN |
---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
2-(5-fluoro-2-methylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C11H10FN/c1-8-4-5-9(12)7-10(8)11-3-2-6-13-11/h2-7,13H,1H3 |
InChI Key |
VIBBHUIJQOHTGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC=CN2 |
Origin of Product |
United States |
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